1(c) paragraph sign-Methyl Dapagliflozin is a compound categorized primarily as a sodium-glucose co-transporter 2 inhibitor. This class of medications is predominantly used for the treatment of type 2 diabetes mellitus, where they help to control blood sugar levels by preventing glucose reabsorption in the kidneys. Dapagliflozin, the active form of this compound, is marketed under various brand names, including Farxiga and Forxiga, and has been recognized for its efficacy in managing not only diabetes but also heart failure and chronic kidney disease .
Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and was first approved by the United States Food and Drug Administration in January 2014. It is listed on the World Health Organization's List of Essential Medicines, highlighting its significance in clinical practice .
The compound falls under the drug class of sodium-glucose co-transporter 2 inhibitors. Its chemical structure is defined by the IUPAC name: (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol, with a molecular formula of CHClO and a CAS number of 461432-26-8 .
The synthesis of dapagliflozin has been documented through various methods. The initial synthesis disclosed a patent by Bristol-Myers Squibb in 2002. This process involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. The use of protective groups is critical to prevent unwanted side reactions during the synthesis.
Dapagliflozin's molecular structure consists of a glucitol backbone modified with various aromatic groups, which contribute to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with the sodium-glucose co-transporter.
The three-dimensional structure can be represented using various chemical drawing software tools that illustrate its stereochemistry and functional groups .
Dapagliflozin undergoes several chemical reactions that are essential for its pharmacological activity:
The pharmacokinetics of dapagliflozin indicate high bioavailability (approximately 78%) following oral administration, with extensive protein binding (around 91%) observed in plasma .
Dapagliflozin exerts its therapeutic effects primarily through the inhibition of sodium-glucose co-transporter 2 located in the proximal tubule of the nephron. By blocking this transporter:
Clinical studies have demonstrated that dapagliflozin effectively lowers glycated hemoglobin levels (HbA1c), indicating improved glycemic control over time .
Dapagliflozin has several significant applications in clinical settings:
1α-Methyl Dapagliflozin (CAS 714269-57-5) is a structurally modified analog of the blockbuster antidiabetic drug dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Unlike its parent compound, this derivative features a methyl group replacing the anomeric hydrogen at the C1 position of the glucopyranose ring, fundamentally altering its stereoelectronic properties. In pharmaceutical chemistry, this compound has emerged as a critical marker in drug quality control rather than a therapeutic agent itself. Its significance lies primarily in its role as a synthesis-derived impurity that must be rigorously monitored and controlled during dapagliflozin manufacturing to ensure final product purity, safety, and efficacy. The compound exemplifies how minor structural variations—in this case, methylation at the pharmacologically critical anomeric position—can substantially impact molecular interactions with biological targets while serving as an essential quality indicator in pharmaceutical analysis [1] [4] [6].
The formation of 1α-Methyl Dapagliflozin is intrinsically linked to key synthetic steps in dapagliflozin production. Dapagliflozin synthesis typically involves stereoselective glycosylation between a glucopyranose derivative and the chlorophenyl benzyl ether aglycone precursor. During the critical anomeric center formation, the reduction step employing triethylsilane (Et₃SiH) and Lewis acids (e.g., BF₃·OEt₂) presents a vulnerability for methyl group introduction. When methanol is present as a solvent or impurity, competitive reaction pathways emerge where methanol can serve as a methyl donor instead of the intended hydride source. This process occurs through an SN1-type mechanism where the oxocarbenium ion intermediate is trapped by methanol rather than silane-derived hydride, yielding the methylated derivative as a side product [3] [8].
The impurity profile of dapagliflozin APIs consistently identifies 1α-Methyl Dapagliflozin as a structurally related organic impurity requiring strict control. Analytical characterization reveals this impurity typically constitutes 0.05–0.5% of the drug substance in early synthesis batches, necessitating optimization of reduction conditions to minimize its formation. Purification challenges arise from the compound's structural similarity to dapagliflozin, particularly its identical aglycone moiety and near-identical polarity. Modern synthetic approaches have mitigated this impurity through:
Table 1: Characterization of 1α-Methyl Dapagliflozin as Process-Related Impurity
Property | Specification | Analytical Method | Significance |
---|---|---|---|
Chemical Name | (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | NMR, HRMS | Distinguishes from parent compound |
Molecular Formula | C₂₂H₂₇ClO₇ | Elemental Analysis | Confirms elemental composition |
CAS Number | 714269-57-5 | - | Unique identifier for regulatory documentation |
Typical Concentration | 0.05–0.5% in crude batches | HPLC-UV/PDA | Determines purification requirements |
Purification Method | Preparative HPLC or crystallization | - | Critical for achieving ICH-specified limits |
Structural Alert | Methylated anomeric carbon | - | Indicates process deviation during reduction step |
The structural distinction of 1α-Methyl Dapagliflozin—methylation at the anomeric carbon—represents a critical modification within the conserved pharmacophore of SGLT2 inhibitors. This modification transforms the molecule from a potent inhibitor to a virtually inactive compound through three key mechanisms:
Glycosidic Bond Geometry Alteration: The β-oriented glycosidic bond in dapagliflozin (natural D-glucose configuration) is essential for optimal positioning within the SGLT2 glucose binding pocket. The methyl substitution at C1 forces adoption of an α-configuration (as evidenced by the "1α" designation), creating steric incompatibility with the transporter's recognition site. Molecular modeling demonstrates a 2.3Å displacement of the aglycone moiety relative to the native orientation in dapagliflozin, disrupting key hydrophobic interactions with transmembrane helices 13 and 14 of SGLT2 [3] [5] [10].
Hydrogen Bonding Network Disruption: The anomeric oxygen in dapagliflozin forms a critical hydrogen bond with Asn-51 in human SGLT2 (hSGLT2). Methylation eliminates this hydrogen bond donor capability while introducing steric bulk that repels the Gln-457 side chain. This dual effect reduces binding affinity by approximately 200-fold compared to dapagliflozin, as confirmed by radiolabeled glucose uptake inhibition assays showing IC₅₀ values >100 μM versus 1.1 nM for the parent drug [2] [10].
Glucose Mimicry Impairment: SGLT2 inhibitors function as glucose mimetics that exploit the transporter's natural substrate recognition mechanism. The methyl group introduces an unnatural, hydrophobic moiety at the precise position where the hydroxyl group participates in sodium coordination (a prerequisite for conformational changes driving glucose transport). This modification fundamentally disrupts the compound's ability to engage the sodium-coordinating residues (notably Met-73 and His-80), explaining its near-complete loss of inhibitory activity despite preservation of other pharmacophore elements [2] [5].
Table 2: Structural and Pharmacological Comparison with Dapagliflozin
Characteristic | Dapagliflozin | 1α-Methyl Dapagliflozin | Pharmacological Impact |
---|---|---|---|
Anomeric Configuration | β-O-linkage | α-O-Methyl | Loss of complementary binding geometry in SGLT2 |
Molecular Weight | 408.87 g/mol | 438.90 g/mol | Increased lipophilicity (clogP +0.38) |
SGLT2 IC₅₀ | 1.1 nM | >100 μM | ~100,000-fold reduction in potency |
SGLT1 Selectivity Ratio | 1,200-fold (SGLT2>SGLT1) | <10-fold | Loss of SGLT2 selectivity |
Hydrogen Bond Capacity | Donor at O1 | Neither donor nor acceptor at O1 | Disrupted interaction with Asn51 |
Binding Energy (ΔG) | -9.8 kcal/mol | -5.2 kcal/mol | Reduced binding stability |
Glucose Mimicry | Preserved hydroxyl orientation | Disrupted at C1 position | Inability to coordinate sodium ion |
1α-Methyl Dapagliflozin holds substantial regulatory importance as a specified impurity in dapagliflozin drug substance and products. Its control is mandated in Abbreviated New Drug Applications (ANDAs) for generic dapagliflozin, governed by ICH Q3A(R2) and Q3B(R2) guidelines on impurities in new drug substances and products. Regulatory expectations require:
Analytical methods for its quantification employ reversed-phase chromatography with C18 stationary phases (e.g., Waters XBridge Shield RP18, 150×4.6mm, 3.5μm) and mobile phases combining phosphate buffers (pH 3.0–4.5) with acetonitrile gradients. Detection typically utilizes UV monitoring at 220–230nm or advanced mass spectrometry for enhanced specificity. Method validation parameters must demonstrate specificity, accuracy (95–105% recovery), precision (RSD <5%), and sensitivity (LOD ≤0.03%) [1] [7].
Table 3: Regulatory Requirements for 1α-Methyl Dapagliflozin Control
Parameter | ICH Requirement | Typical Specification | Analytical Control Strategy |
---|---|---|---|
Reporting Threshold | 0.05% | 0.03% (HPLC) | Full chromatographic integration |
Identification Threshold | 0.10% | 0.10% | Use of certified reference material (CRM) |
Qualification Threshold | 0.15% | 0.15% | Genotoxicity assessment (Ames test) |
Specification Limit | ≤0.15% (DS); ≤0.2% (DP) | NMT 0.15% | Validated HPLC method with relative response factor |
Stability Indicating | Must detect degradation products | Forced degradation studies | Stressed conditions: acid, base, oxidation, thermal |
Reference Standard | Fully characterized | Certified purity ≥95% | Traceable to USP/EP standards |
The stability profile of 1α-Methyl Dapagliflozin differs significantly from dapagliflozin itself. While the parent drug degrades primarily through glucuronidation pathways and hydrolytic cleavage, the methylated analog demonstrates greater resistance to enzymatic degradation but increased susceptibility to acid-catalyzed hydrolysis at elevated temperatures. This necessitates specific storage conditions (2–8°C, anhydrous environment) for analytical reference standards to prevent decomposition [1] [4] [6]. Regulatory submissions must include complete method validation data, impurity fate mapping through synthesis steps, and purge studies demonstrating consistent control below ICH thresholds across manufacturing batches.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3